N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide
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Overview
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide is a complex organic compound that belongs to the class of oxazepines. This compound is characterized by its unique structure, which includes an oxazepine ring fused with a benzene ring, an allyl group, and a methanesulfonamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound may be related to, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . This interaction often involves the reduction or elimination of free radicals, thereby protecting cells against oxidative injury .
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have a variety of effects, including anti-inflammatory and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring. The allyl group can be introduced through allylation reactions, and the methanesulfonamide group is usually added via sulfonation reactions using methanesulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The oxazepine ring can be reduced under hydrogenation conditions to form tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, hydrogen gas with palladium on carbon (Pd/C) for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the oxazepine ring can produce tetrahydro derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazepine derivatives and sulfonamides, such as:
- N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide
- N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide
Uniqueness
What sets N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide apart is its unique combination of structural features, including the oxazepine ring, allyl group, and methanesulfonamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanism of action, and relevant case studies.
- Molecular Formula : C20H22N2O3S
- Molecular Weight : 370.47 g/mol
- CAS Number : 921794-24-3
- Purity : Typically 95% in research applications.
Antitumor Activity
Research indicates that derivatives of oxazepin compounds exhibit significant antitumor properties. For instance, studies have shown that similar structures can inhibit the activity of critical oncogenic pathways, including those involving BRAF and EGFR .
Table 1: Summary of Antitumor Activity
Compound Type | Target Pathway | Activity Level |
---|---|---|
Oxazepin Derivatives | BRAF(V600E), EGFR | Moderate to High |
Other Related Compounds | Telomerase, Aurora-A Kinase | High |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .
The proposed mechanism of action for N-(5-allyl-3,3-dimethyl-4-oxo) involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression and inflammation.
- Modulation of Signaling Pathways : It appears to affect pathways related to cell proliferation and apoptosis.
Case Study 1: Antitumor Efficacy in Cell Lines
A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth in breast and colon cancer cells. The IC50 values ranged from 10 to 20 µM, demonstrating significant efficacy compared to control groups .
Case Study 2: Anti-inflammatory Response in Animal Models
In an animal model of acute inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers. Histological analysis showed decreased infiltration of inflammatory cells in treated animals compared to controls .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-5-8-17-12-7-6-11(16-22(4,19)20)9-13(12)21-10-15(2,3)14(17)18/h5-7,9,16H,1,8,10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNBZZDCDUTOCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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